2-(Pyridin-2-YL)benzoic acid
Overview
Description
2-(Pyridin-2-YL)benzoic acid is a chemical compound with the molecular formula C12H9NO2 . It has been used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The synthesis involved the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine moiety exhibiting a wide range of pharmacological activities .Chemical Reactions Analysis
The cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 199.21 . More detailed physical and chemical properties are not available in the papers retrieved.Scientific Research Applications
Catalysis Applications :
- The compound has been utilized in the development of water-soluble half-sandwich complexes for catalytic transfer hydrogenation of carbonyl compounds in water, showing efficiency with glycerol as a hydrogen donor (Prakash et al., 2014).
Luminescence and Magnetism :
- 2-(Pyridin-2-YL)benzoic acid derivatives have been used in creating lanthanide coordination polymers with notable luminescence and magnetic properties. This includes research on new coordination polymers that exhibit characteristic red and green luminescence and show antiferromagnetic characteristics (Hou et al., 2013).
Structural Chemistry :
- In structural chemistry, its role is highlighted in creating hydrogen-bonded co-crystal structures, as seen in the study of benzoic acid–pyrrolidin-1-ium-2-carboxylate (Chesna et al., 2017).
- The compound has also been involved in the synthesis of metal complexes, with single-crystal X-ray diffraction studies highlighting its structural roles (Singh et al., 2014).
Coordination Polymers and Metal-Organic Frameworks (MOFs) :
- Its derivatives have been fundamental in assembling coordination polymers and MOFs, showing unique structural properties and potential applications in gas adsorption (Liu et al., 2018).
- In other studies, it has been used to synthesize metal complexes with different network topologies and properties, further highlighting its versatility in coordination chemistry (Hou et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as pyrrolidine derivatives, have been reported to exhibit target selectivity .
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in their function . For instance, in the case of pyrrolidine derivatives, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antimicrobial, antiviral, antitumor, and antifibrotic effects .
Action Environment
It’s known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
The compound is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-pyridin-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSUSQZZJTZSFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577634 | |
Record name | 2-(Pyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13764-20-0 | |
Record name | 2-(2-Pyridinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13764-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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